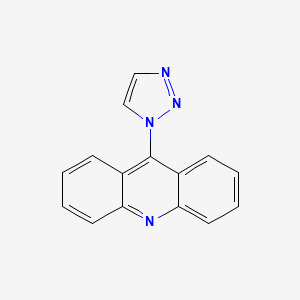
9-(1H-1,2,3-Triazol-1-YL)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1H-1,2,3-Triazol-1-YL)acridine is a compound that combines the structural features of acridine and 1,2,3-triazole Acridine is a heterocyclic organic compound known for its wide range of biological activities, while 1,2,3-triazole is a five-membered ring containing three nitrogen atoms, often used in medicinal chemistry due to its stability and bioactivity
Preparation Methods
The synthesis of 9-(1H-1,2,3-Triazol-1-YL)acridine typically involves a two-step process starting from 9-azidoacridine. The first step is the formation of 9-azidoacridine, which then reacts with various alkynes to form mixtures of regioisomeric 9-(4- and 5-substituted-1,2,3-triazol-1-yl)acridines .
Chemical Reactions Analysis
9-(1H-1,2,3-Triazol-1-YL)acridine undergoes several types of chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Cyclization Reactions: For example, 9-[4-(3-chloropropyl)-1,2,3-triazol-1-yl]acridine can cyclize to form complex polycyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include copper(I) catalysts for click chemistry, various alkynes for triazole formation, and standard oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
9-(1H-1,2,3-Triazol-1-YL)acridine has several scientific research applications:
Medicinal Chemistry: It has been evaluated as a potent α-glucosidase inhibitor, showing promise in the treatment of carbohydrate-related diseases such as diabetes.
Cancer Research: Some derivatives of this compound have shown cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound’s ability to inhibit enzymes like α-glucosidase and its non-cytotoxic nature against normal cells make it useful for studying enzyme inhibition and cellular interactions.
Material Science: The triazole ring’s stability and ability to form strong bonds make this compound useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 9-(1H-1,2,3-Triazol-1-YL)acridine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with the substrate for the enzyme’s active site, thereby reducing the enzyme’s activity . The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acids in the active site of enzymes, contributing to its inhibitory effects .
Comparison with Similar Compounds
9-(1H-1,2,3-Triazol-1-YL)acridine can be compared with other similar compounds such as:
Properties
CAS No. |
198025-77-3 |
|---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
9-(triazol-1-yl)acridine |
InChI |
InChI=1S/C15H10N4/c1-3-7-13-11(5-1)15(19-10-9-16-18-19)12-6-2-4-8-14(12)17-13/h1-10H |
InChI Key |
RSMYENSGXLMGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


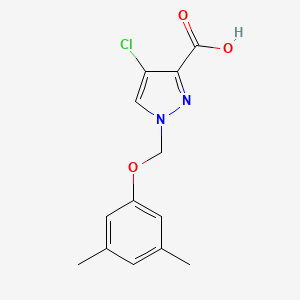

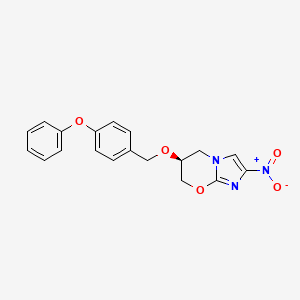
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)

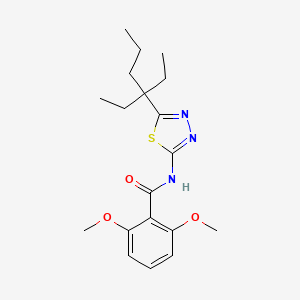

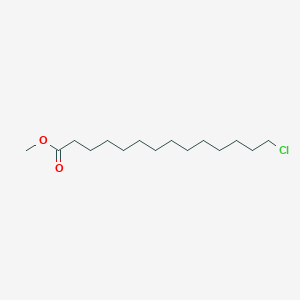
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
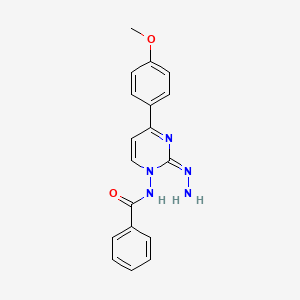
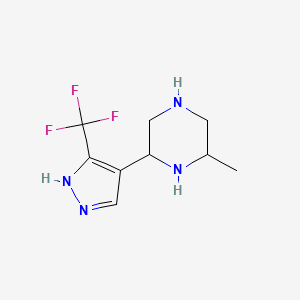
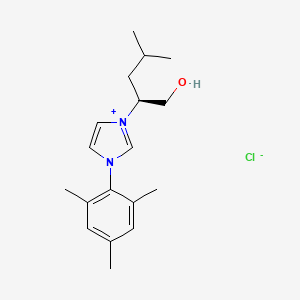
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12939152.png)
